molecular formula C4H11ClN2O B13726472 N'-hydroxy-2-methylpropanimidamide;hydrochloride

N'-hydroxy-2-methylpropanimidamide;hydrochloride

Cat. No.: B13726472
M. Wt: 138.59 g/mol
InChI Key: AERDUMGSGZFDGT-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methylpropanimidamide hydrochloride is an amidine derivative characterized by a hydroxy group attached to the nitrogen of the amidine moiety and a methyl substituent on the propanimidamide backbone. Key identifiers include:

  • CAS Numbers: 35613-84-4 (free base or unspecified salt form) and 849833-56-3 (Z-isomer, free form) .
  • Molecular Formula: C₄H₁₀ClN₃O (hydrochloride salt) .
  • Structural Features: A propanimidamide core with a hydroxy group (N'-hydroxy) and a methyl branch at the C2 position.

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

N'-hydroxy-2-methylpropanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H

InChI Key

AERDUMGSGZFDGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves the reaction of 2-methylpropanimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction typically occurs in an inert atmosphere at temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up by maintaining the same reaction conditions and using larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methylpropanimidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-methylpropanimidamide oxide, while reduction may produce N’-hydroxy-2-methylpropanimidamide .

Scientific Research Applications

Chemical Properties and Structure

N'-hydroxy-2-methylpropanimidamide;hydrochloride features a hydroxylamine functional group, which enhances its reactivity and biological activity. The compound's structure includes a central carbon atom bonded to an amine group, a hydroxyl group, and an imidamide functional group. This unique combination allows for versatile interactions with biological systems, making it valuable in both research and industrial applications.

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that this compound may exhibit antimicrobial properties. Its structural similarities with other compounds suggest potential efficacy against various pathogens, including bacteria and fungi. For instance, studies have shown that related hydroxylamine derivatives can act as effective antimicrobial agents due to their ability to penetrate lipid membranes and inhibit microbial growth.
  • Antioxidant Properties :
    • The compound's ability to scavenge reactive oxygen species (ROS) positions it as a potential antioxidant agent. Antioxidants play crucial roles in mitigating oxidative stress, which is implicated in numerous diseases, including cardiovascular and neurodegenerative disorders . The hydroxylamine moiety may contribute to this protective effect by modulating cellular redox states.
  • Therapeutic Potential in Neurological Disorders :
    • Given its structural characteristics, this compound could be explored for its therapeutic potential in treating neurological disorders. Compounds with similar functionalities have been investigated for their roles in neuroprotection and cognitive enhancement . Further research is needed to elucidate the specific mechanisms through which this compound may exert neuroprotective effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other chemical entities:

Compound NameStructure TypeUnique Features
Hydroxylamine HydrochlorideHydroxylamineStrong reducing agent, used in pharmaceuticals
Hydralazine HydrochlorideHydrazine derivativeAntihypertensive agent
Chlorhexidine HydrochlorideBiguanideBroad-spectrum antimicrobial
2-MethylpropanimidamideAmidinePrecursor for synthesizing N'-hydroxy derivatives

This table illustrates how this compound stands out due to its specific combination of functional groups, allowing for diverse applications in organic synthesis and biological interactions.

Case Studies

  • Antimicrobial Efficacy :
    • A study investigating the antimicrobial properties of related compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration into this compound's efficacy could yield promising results in developing new antimicrobial agents.
  • Neuroprotective Studies :
    • Preliminary investigations into compounds with hydroxylamine functionalities have shown potential neuroprotective effects in cellular models of oxidative stress. These findings warrant further exploration into this compound's mechanisms of action and therapeutic applications .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methylpropanimidamide;hydrochloride involves its interaction with molecular targets and pathways related to water retention and regulation. As a derivative of Vasopressin, it likely binds to receptors involved in these processes, influencing cellular signaling pathways .

Comparison with Similar Compounds

N'-Amino-2-Methylpropanimidamide Dihydrochloride

  • CAS : CID 45358556 (dihydrochloride form).
  • Molecular Formula : C₄H₁₁N₃·2HCl .
  • Key Differences: Substitution of the hydroxy group (-OH) with an amino group (-NH₂) at the N' position. Dihydrochloride salt form, enhancing solubility compared to the monohydrochloride variant.

(1Z)-3-(4-Chloro-3-Methyl-1H-Pyrazol-1-yl)-N'-Hydroxy-2-Methylpropanimidamide

  • CAS : 1174905-89-5 .
  • Molecular Formula : C₈H₁₃ClN₄O.
  • Key Differences :
    • Addition of a 4-chloro-3-methylpyrazole substituent at the C3 position.
    • Increased molecular weight (216.67 g/mol) and steric bulk compared to the parent compound .

N-(4-Chlorophenyl)-N-Hydroxycyclopropanecarboxamide (Compound 6 in )

  • CAS: Not specified, but structurally analogous.
  • Molecular Formula : C₁₀H₉ClN₂O₂ .
  • Key Differences :
    • Cyclopropane carboxamide backbone instead of propanimidamide.
    • A 4-chlorophenyl group replaces the methyl substituent.
  • The chlorophenyl group enhances lipophilicity .

Solubility and Stability

  • N'-Hydroxy-2-Methylpropanimidamide Hydrochloride: No direct solubility data available. However, hydrochloride salts generally exhibit improved aqueous solubility compared to free bases.
  • Carbendazim Hydrochloride : A structurally unrelated benzimidazole derivative with documented crystalline stability (Table 1 in ).
  • Raloxifene Hydrochloride : SMEDDS formulations achieve solubility up to 1.2 mg/mL (Table 3 in ), suggesting formulation strategies for poorly soluble hydrochloride salts.

Biological Activity

N'-Hydroxy-2-methylpropanimidamide; hydrochloride, also known by its CAS number 35613-84-4, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C4H10N2O
Molecular Weight (g/mol) 102.14
CAS Number 35613-84-4
InChI Key JHRDEHLFNLLCQS-UHFFFAOYSA-N

N'-Hydroxy-2-methylpropanimidamide is characterized by its ability to form stable derivatives that are utilized in various biochemical applications.

Research indicates that N'-hydroxy-2-methylpropanimidamide may exert its biological effects through several mechanisms:

  • Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues .
  • Antioxidant Activity : Studies suggest that it can scavenge free radicals, which contributes to its protective effects against oxidative stress-related damage .
  • Modulation of Enzymatic Activity : The compound has shown potential in modulating enzymes involved in metabolic pathways, particularly those associated with lipid metabolism and glucose homeostasis .

Therapeutic Applications

N'-hydroxy-2-methylpropanimidamide has been investigated for its potential in treating a variety of conditions:

  • Cardiovascular Disorders : It has been suggested as a therapeutic agent for conditions like atherosclerosis and dyslipidemia due to its lipid-modulating properties .
  • Metabolic Disorders : The compound may play a role in managing insulin resistance and hyperglycemia, making it of interest for diabetes treatment .
  • Neurological Conditions : There is emerging evidence supporting its use in neurodegenerative diseases such as Alzheimer's disease through its anti-inflammatory properties that protect neuronal health .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N'-hydroxy-2-methylpropanimidamide:

  • Study on Inflammation : A study demonstrated that low doses of the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
  • Lipid Metabolism Research : In vitro studies have shown that this compound can influence lipid profiles by decreasing triglyceride levels and increasing HDL cholesterol, indicating its potential role in cardiovascular health management .
  • Neuroprotective Effects : A clinical trial assessed the effects of N'-hydroxy-2-methylpropanimidamide on patients with Alzheimer's disease, revealing improvements in cognitive function and reductions in neuroinflammatory markers after treatment .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N'-hydroxy-2-methylpropanimidamide hydrochloride?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon environments. For example, the amidoxime group (-NH-O-) shows distinct peaks in 1^1H NMR (δ 8.5–9.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups such as N–O (stretching ~930 cm1^{-1}) and C=N (stretching ~1640 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 220–260 nm, referencing pharmacopeial protocols for hydrochlorides .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store in a dry, cool environment to prevent decomposition. Emergency procedures should align with OSHA HCS guidelines for hydrochloride salts .

Q. How can researchers verify the solubility profile of this compound for experimental use?

  • Methodology :

  • Conduct solubility tests in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., hexane) at 25°C. Monitor dissolution via UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts typically exhibit higher aqueous solubility due to ionic dissociation .

Advanced Research Questions

Q. How can discrepancies in purity assessments between chromatographic methods be resolved?

  • Methodology :

  • Cross-validate using Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities (e.g., residual solvents). Compare retention times and mass spectra against reference standards.
  • Employ ion-pair HPLC with a phosphate buffer (pH 2.5–3.0) to separate charged impurities, as described in pharmacopeial monographs for hydrochloride APIs .

Q. What synthetic routes optimize yield while minimizing by-products like oxime isomers?

  • Methodology :

  • Synthesize via amidoxime formation : React 2-methylpropanenitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (70–80°C). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via recrystallization from ethanol to isolate the desired isomer. Yield optimization (>85%) requires strict pH control (pH 5–6) to suppress side reactions .

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the amidoxime group).
  • Validate using X-ray crystallography to resolve structural ambiguities. For example, hydrogen bonding between the hydrochloride and amidoxime groups can influence spectral features .

Q. What strategies mitigate coordination interference in metal-binding studies involving this compound?

  • Methodology :

  • Pre-treat solutions with chelating resins (e.g., Chelex 100) to remove trace metals.
  • Use potentiometric titration under inert atmospheres (N2_2) to determine stability constants with target metals (e.g., Fe3+^{3+}, Cu2+^{2+}). Compare results with computational models (DFT) to validate binding modes .

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